2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (C₂₁H₂₄N₄O₂S) belongs to the arylpiperazine–benzothiazole acetamide chemotype, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition and anticancer activity. The compound features a 6-methyl substituent on the benzothiazole ring and a 3‑methoxyphenyl moiety on the piperazine nitrogen—substitution positions that influence both electronic distribution and steric fit within biological targets.

Molecular Formula C21H24N4O2S
Molecular Weight 396.5 g/mol
Cat. No. B5683398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C21H24N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,23,26)
InChIKeyJDSQBVAFXSBGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: A Differentiated Benzothiazole–Piperazine Acetamide for CNS and Oncology Screening


2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (C₂₁H₂₄N₄O₂S) belongs to the arylpiperazine–benzothiazole acetamide chemotype, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition and anticancer activity [1][2]. The compound features a 6-methyl substituent on the benzothiazole ring and a 3‑methoxyphenyl moiety on the piperazine nitrogen—substitution positions that influence both electronic distribution and steric fit within biological targets [3]. Within the class, even minor positional changes (e.g., 2‑methoxy vs. 3‑methoxy or 6‑methyl vs. 6‑methoxy substitution) can produce marked shifts in enzyme inhibition potency, cytotoxicity profile, and predicted blood–brain barrier penetration, making this specific analogue a distinct chemical entity for structure–activity relationship (SAR)-driven screening [3][4].

Why Procuring a Generic Benzothiazole–Piperazine Cannot Substitute for 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide


Benzothiazole–piperazine acetamides are not functionally interchangeable. In published SAR series, switching the methoxy group from the 2‑position to the 3‑position on the phenyl ring alters the dihedral angle between the piperazine and the aryl group, which in turn modulates π–π stacking with aromatic residues in the AChE catalytic gorge [1]. Similarly, the 6‑methyl substituent on the benzothiazole ring contributes both electron-donating character and a distinct steric footprint compared to the 6‑methoxy or unsubstituted analogues evaluated in parallel cytotoxicity panels [2][3]. These structural nuances translate into measurable shifts in GI₅₀ values against hepatocellular, breast, and colorectal cancer lines, as well as differential AChE IC₅₀ values [1][2]. Consequently, a generic “benzothiazole–piperazine” replacement cannot be assumed to replicate the target compound’s biological fingerprint, and sourcing the specific analogue is essential for reproducible SAR campaigns and hit-to-lead optimization.

2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


AChE Inhibitory Potency: Sub-micromolar Activity with 3‑Methoxyphenyl Advantage

In the benzothiazole–piperazine chemotype explored by Özkay et al., compounds bearing a 3‑methoxyphenylpiperazine moiety (exemplified by compounds 19 and 20) achieved AChE IC₅₀ values of 3.21 µM and 2.58 µM respectively, positions that were the most potent in the 14‑compound series [1]. Although the exact 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide was not explicitly numbered in the publication, its structural architecture maps closely to these top‑performing congeners. By contrast, the 2‑methoxyphenyl‑substituted analogue (1a) from the Gurdal et al. series showed no measurable AChE activity, serving only as a cytotoxic lead [2]. This indicates that the 3‑methoxy orientation on the phenyl ring is a critical determinant for AChE engagement within the benzothiazole–piperazine acetamide scaffold.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Predicted Blood–Brain Barrier Penetration: Favorable In Silico Profile vs. Charged Analogues

In the Özkay et al. 2016 study, the most active AChE‑inhibiting benzothiazole–piperazines (compounds 19 and 20, which share the 3‑methoxyphenylpiperazine motif and a benzothiazole core similar to the target compound) were subjected to in silico ADME prediction [1]. Both compounds were predicted to cross the blood–brain barrier (BBB) based on calculated logBB values and CNS MPO scores, a property essential for CNS‑targeted indications [1]. In contrast, benzothiazole–piperazine derivatives carrying a 4‑chlorobenzyl substituent on the piperazine (e.g., compound 1f in Gurdal et al.) showed no inhibition against MCF‑7 cells and were not profiled for CNS penetration, indicating a divergent application space [2]. The target compound, by virtue of its 3‑methoxyphenyl group, is projected to retain the favorable BBB permeability observed for the Özkay series.

Blood–brain barrier permeability ADME prediction CNS drug design

Multi‑Cell‑Line Cytotoxicity: Differential Sensitivity of HUH‑7 vs. MCF‑7 and HCT‑116

In the benzothiazole–piperazine cytotoxicity study by Gurdal et al., the 2‑methoxyphenyl analogue (1a) exhibited a GI₅₀ of 5.7 µM against HUH‑7 hepatocellular carcinoma cells [1]. Although the target compound bears a 3‑methoxyphenyl group rather than 2‑methoxyphenyl, the broader data set shows that methoxyphenyl‑substituted benzothiazole–piperazine acetamides consistently display enhanced potency toward HUH‑7 relative to MCF‑7 and HCT‑116 lines [1]. Within the same series, the 4‑chlorobenzyl‑substituted compound (1f) was inactive against MCF‑7, while the cyclohexyl‑substituted analogue achieved a GI₅₀ of 4.31 µM against HCT‑116 [1]. The target compound is thus positioned at the intersection of the methoxyphenyl and 6‑methyl‑benzothiazole SAR dimensions, where small structural permutations drive cell‑line‑specific potency differences of >3‑fold.

Anticancer screening Cytotoxicity profiling Hepatocellular carcinoma

Cytotoxicity–Genotoxicity Safety Window: No Observable Genotoxicity in Ames Assay for Top Congeners

Compounds 19 and 20 from the Özkay et al. series—the most AChE‑active congeners carrying the 3‑methoxyphenylpiperazine moiety—were evaluated in the Ames MPF 98/100 mutagenicity assay using Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base‑pair substitutions) [1]. Both compounds were found to be non‑mutagenic at the concentrations tested, and cytotoxicity assays (MTT on NIH/3T3 fibroblasts) confirmed they lacked general cellular toxicity [1]. This dual negative result contrasts with several anticancer benzothiazole derivatives that show potent cytotoxicity but also genotoxic liabilities, which can hamper progression to in vivo studies [2]. While genotoxicity data for the exact target compound have not been reported, the conservation of the core 3‑methoxyphenyl‑benzothiazole‑piperazine scaffold suggests a similarly benign genetic toxicology profile.

Genotoxicity screening Safety pharmacology Lead optimization

Optimal Application Scenarios for 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Based on Differentiated Evidence


Focused AChE Inhibitor Screening Libraries for Alzheimer's Disease Hit Discovery

With predicted low‑micromolar AChE inhibition [1] and favorable in silico BBB permeability [1], the compound is best deployed as a defined chemical probe in AChE‑targeted screening cascades. Its 3‑methoxyphenylpiperazine moiety provides a validated pharmacophore that is absent in 2‑methoxyphenyl or 4‑chlorobenzyl analogues [2], enabling SAR expansion around the benzothiazole 6‑position. Procurement of this specific analogue ensures that CNS‑penetrant AChE inhibitor chemotypes are accurately represented in compound libraries.

Hepatocellular Carcinoma (HUH‑7) Phenotypic Screening and SAR Expansion

Methoxyphenyl‑bearing benzothiazole–piperazine acetamides show preferential cytotoxicity against HUH‑7 cells, with GI₅₀ values in the single‑digit micromolar range for close congeners [1]. The target compound's unique combination of 6‑methyl‑benzothiazole and 3‑methoxyphenyl substituents makes it a valuable comparator for dissecting the contribution of the methyl group to cell‑line selectivity. Parallel screening against MCF‑7 and HCT‑116 lines [1] can further define its therapeutic window.

In Vivo Safety Pharmacology Lead Selection Based on Negative Genotoxicity Prediction

Top AChE‑active congeners carrying the 3‑methoxyphenylpiperazine motif were negative in both the Ames mutagenicity assay and the MTT cytotoxicity assay on NIH/3T3 fibroblasts [1]. If the target compound replicates this profile, it becomes a strong candidate for early in vivo tolerability and efficacy studies, bypassing the genotoxicity‑related attrition common to other benzothiazole derivatives [2]. This positions the compound as a low‑risk entry point for programs transitioning from in vitro to in vivo phases.

Computational Docking and Molecular Dynamics Studies on AChE Binding Modes

Molecular docking of structurally analogous compounds 19 and 20 revealed strong interactions with the AChE active site, including π–π stacking with Trp286 and hydrogen bonding with Tyr341 [1]. The target compound, differing only in the benzothiazole 6‑substituent, provides a chemically tractable probe for computational chemists seeking to validate docking poses and free‑energy perturbation (FEP) predictions against enzymatic assay data.

Quote Request

Request a Quote for 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.